For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of (3-Cyano-2,4-difluorophenyl)boronic acid
(3-Cyano-2,4-difluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern, featuring electron-withdrawing cyano and fluoro groups, imparts specific reactivity and properties to the molecules it helps create.[1] This guide provides a comprehensive, technically-focused protocol for its synthesis, starting from the commercially available 3-bromo-2,4-difluorobenzonitrile.
The described synthesis follows a well-established pathway for the preparation of arylboronic acids: a halogen-metal exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.[2]
Chemical Properties and Data
| Parameter | Value | Reference |
| CAS Number | 871940-31-7 | [1] |
| Molecular Formula | C₇H₄BF₂NO₂ | [1] |
| Molecular Weight | 182.92 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 134 °C (literature) | [1] |
| Purity (Typical) | 97-105% (by titration) | [1] |
Experimental Protocol: Synthesis of (3-Cyano-2,4-difluorophenyl)boronic acid
This protocol details the synthesis via a lithium-halogen exchange reaction.
Materials and Reagents
-
3-Bromo-2,4-difluorobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure
Step 1: Lithiation of 3-Bromo-2,4-difluorobenzonitrile
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-2,4-difluorobenzonitrile (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF (approximately 5-10 mL per gram of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change.
Step 2: Borylation
-
In a separate, dry flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the lithiated aryl species at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash sequentially with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Cyano-2,4-difluorophenyl)boronic acid.
Step 4: Purification
-
The crude product can be purified by recrystallization. A common solvent system for arylboronic acids is a mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) to induce crystallization.[3]
-
Alternatively, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH) to form the boronate salt, which is water-soluble. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified with HCl, and the pure boronic acid is extracted back into an organic solvent.[3][4]
-
The purified product should be dried under vacuum to give a white to off-white solid.
Characterization
The structure and purity of the final product should be confirmed by analytical techniques. Expected NMR data for similar difluorophenylboronic acids are as follows:
-
¹H NMR: Aromatic protons typically appear in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[5]
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[5]
-
¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[5]
-
Mass Spectrometry: To confirm the molecular weight.
Visualized Workflow and Signaling Pathways
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (3-Cyano-2,4-difluorophenyl)boronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
